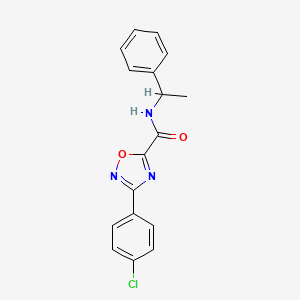

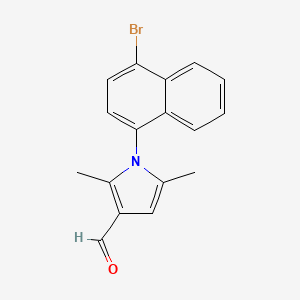

![molecular formula C26H26N4O2 B5554407 2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)

2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline and pyrroloquinoline derivatives are of significant interest in organic chemistry and medicinal research due to their diverse biological activities and applications in drug design. These compounds are known for their antimicrobial, antitumor, and anti-inflammatory properties, among others.

Synthesis Analysis

The synthesis of quinoline derivatives often involves condensation reactions, cyclization, and functionalization steps. For example, the synthesis of Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide was achieved through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in ethanol, highlighting a typical synthetic route for such compounds (Afzal et al., 2012).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using techniques such as IR, NMR, and mass spectrometry. Crystallographic analysis plays a crucial role in determining the conformation and configuration of these molecules. For instance, crystal structures of certain quinoline derivatives reveal important interactions such as π-π stacking and hydrogen bonding, which can influence their chemical behavior and biological activity (de Souza et al., 2015).

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives have demonstrated significant antimicrobial properties. For example, Geies et al. (1998) synthesized pyrrolylthieno[2,3-b]-quinoline derivatives, including carbohydrazide compounds, and assessed their antibacterial and antifungal activities, revealing some compounds with notable efficacy (Geies, Bakhite, & El-kashef, 1998). Similarly, Bello et al. (2017) explored the antimicrobial potential of N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, identifying compounds with promising antimicrobial activity (Bello, Iyaye, Germann, Ajani, & Olorunshola, 2017).

Chemosensor Development

Quinoline carbohydrazides have been utilized in the development of chemosensors. Yang et al. (2015) reported the creation of a dual-functional chemosensor based on a quinoline-hydrazide derivative for the spectrophotometric sensing of Cu2+ and fluorogenic sensing of Al3+, showcasing the compound's selectivity and sensitivity (Yang, Yuan, Yu, He, Hu, Wu, Jiang, & Wei, 2015).

properties

IUPAC Name |

2-(3-butoxyphenyl)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-3-4-15-32-21-11-7-9-19(16-21)25-17-23(22-12-5-6-13-24(22)28-25)26(31)29-27-18-20-10-8-14-30(20)2/h5-14,16-18H,3-4,15H2,1-2H3,(H,29,31)/b27-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYULGCCOUDDJS-OVVQPSECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-butoxyphenyl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]quinoline-4-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)

![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)

![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)

![N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5554375.png)

![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)

![2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)

![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)

![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)